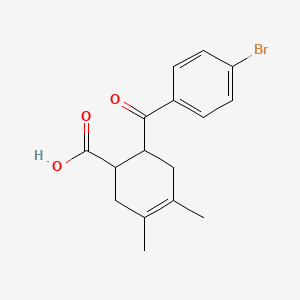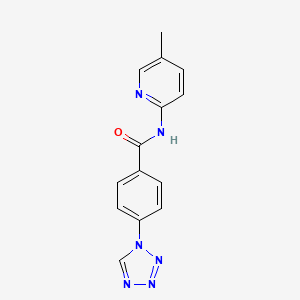![molecular formula C16H14BrN3O2S B5184479 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide, also known as ABAM, is a chemical compound that has attracted attention from the scientific community due to its potential use in cancer research. ABAM is a small molecule inhibitor that has been shown to selectively target the protein tyrosine phosphatase SHP2, which is involved in cell signaling pathways that contribute to cancer growth and progression.
Mécanisme D'action
The mechanism of action of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide involves the inhibition of SHP2, a protein tyrosine phosphatase that is involved in cell signaling pathways. SHP2 is known to play a role in the regulation of cell proliferation, survival, and migration, and is frequently overexpressed in cancer cells. By inhibiting SHP2, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide can disrupt these signaling pathways and inhibit tumor growth.
Biochemical and Physiological Effects:
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting SHP2, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide can also induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of other signaling pathways that contribute to cancer growth and progression. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has also been shown to have anti-inflammatory effects, which may contribute to its effectiveness in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and has been shown to be effective in a wide range of cancer cell lines. However, there are also some limitations to its use. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has poor solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide. One area of interest is the development of more potent and selective inhibitors of SHP2. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide treatment. Additionally, there is interest in exploring the potential use of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide in combination with other cancer therapies, such as immunotherapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide in humans.
Méthodes De Synthèse
The synthesis of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 4-aminobenzoic acid, which is then converted to 4-(acetylamino)phenylamine. This intermediate compound is then reacted with carbon disulfide to form the carbonothioyl group. Finally, 2-bromobenzoyl chloride is added to produce the final product, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide.
Applications De Recherche Scientifique
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has shown promise as a potential therapeutic agent for the treatment of cancer. By inhibiting SHP2, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide can disrupt signaling pathways that contribute to tumor growth and metastasis. In preclinical studies, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other treatments. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation.
Propriétés
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c1-10(21)18-11-6-8-12(9-7-11)19-16(23)20-15(22)13-4-2-3-5-14(13)17/h2-9H,1H3,(H,18,21)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOOGGMUNXRJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(acetylamino)phenyl]carbamothioyl}-2-bromobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)

![3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5184414.png)

![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)
![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5184466.png)

![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)
![2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-tetrazol-5-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5184510.png)
![2-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-1,3-thiazole](/img/structure/B5184515.png)